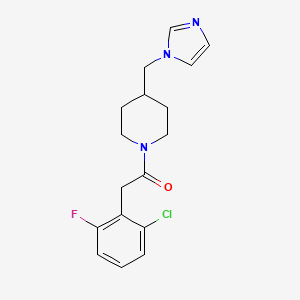

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN3O/c18-15-2-1-3-16(19)14(15)10-17(23)22-7-4-13(5-8-22)11-21-9-6-20-12-21/h1-3,6,9,12-13H,4-5,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHSHRKKCRSIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves multiple steps:

Formation of the Imidazole Derivative: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Piperidine Derivative Synthesis: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the reductive amination of 1,5-diketones.

Coupling Reactions: The imidazole derivative is then coupled with a piperidine derivative using a suitable linker, such as a halomethyl group, under basic conditions.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone moiety to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium thiolate.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and receptors.

Medicine: Potential therapeutic agent due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone involves its binding to specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions in enzyme active sites, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The chloro and fluoro substituents can influence the compound’s electronic properties, affecting its reactivity and binding characteristics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacokinetic and Physicochemical Properties

The target compound’s 2-chloro-6-fluorophenyl group distinguishes it from analogs with mono-halogenated or non-halogenated aryl systems. For example:

- Compound 16d (): Contains a 2-nitroimidazole and a 4-bromo-2-fluorophenyl-substituted quinazoline. The bromo-fluoro substitution increases molecular weight (MW = 614.23) and may reduce solubility compared to the target compound’s chloro-fluoro-phenyl group .

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (): Lacks the piperidine-imidazole scaffold but shares a fluorophenyl group.

Table 1: Substituent and Property Comparison

Biologische Aktivität

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone, a compound featuring a complex structure with imidazole and piperidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C17H20ClF2N3O. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and imidazole rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Research indicates that piperidine derivatives can induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models. A notable study found that certain derivatives exhibited cytotoxicity superior to the reference drug bleomycin, suggesting that structural modifications can enhance biological activity against cancer cells .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Interactions : The imidazole moiety may facilitate binding to G-protein coupled receptors (GPCRs), influencing various signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, thereby exerting its anticancer effects.

Study 1: Antimicrobial Efficacy

In a comparative study of piperidine derivatives, the compound demonstrated significant antimicrobial activity against a panel of pathogens. The study reported inhibition zones ranging from 18 mm to 24 mm against Bacillus subtilis and Salmonella typhi, highlighting its potential as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values lower than those observed for established chemotherapeutics .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.